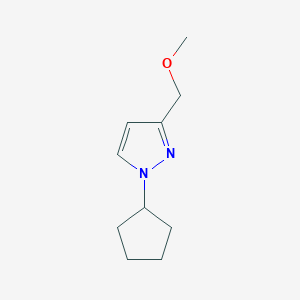

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-9-6-7-12(11-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDLLRIRBDPVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:

Methoxymethylation: The methoxymethyl group is introduced by reacting the intermediate compound with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals. Researchers have utilized this compound to create novel derivatives with enhanced properties.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, facilitating the formation of metal complexes. These complexes are essential for catalysis and material science applications, where specific metal-ligand interactions can lead to improved performance in chemical reactions.

Biological Applications

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of pyrazole derivatives, including 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities against pathogens such as E. coli, S. aureus, and Candida albicans. For instance, a series of pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) that suggest their potential use in treating infections .

Anti-inflammatory and Analgesic Effects

This compound has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes or pathways involved in inflammation, offering potential therapeutic benefits for conditions characterized by chronic inflammation. The ability to modulate these biological pathways positions it as a candidate for further pharmaceutical development.

Anticancer Activity

The anticancer potential of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is an area of active research. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

Industrial Applications

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent across various diseases, including cancer and infectious diseases. Its role in drug discovery is significant due to its ability to interact with multiple biological targets, leading to the development of new medications.

Material Science

In industrial applications, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is used in the formulation of new materials and chemical processes. Its unique properties allow it to contribute to advancements in catalysis and polymerization techniques, enhancing the efficiency and effectiveness of these processes .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of pyrazole derivatives for their antimicrobial activity against several bacterial strains. The findings indicated that certain derivatives exhibited potent activity with MIC values as low as 12.5 mg/mL against S. aureus and E. coli. This highlights the potential application of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole in developing new antibacterial agents .

Case Study 2: Anticancer Research

Research conducted on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. One derivative showed an IC50 value of 0.58 µM against HCT-116 cells, suggesting strong anticancer potential. Such findings underscore the importance of this compound in ongoing cancer research and therapeutic development .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole with structurally or functionally related pyrazole derivatives, focusing on substituents, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects on Activity: The methoxymethyl group at C3 (as in the target compound and its acetamide derivative) is associated with moderate bioactivity, such as antileishmanial and analgesic effects . In contrast, bulkier groups like pyrenyl or phenoxyphenyl impart fluorescence or kinase inhibition .

Structural Flexibility :

- Compounds with amide linkages (e.g., N-(5-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide) exhibit improved solubility and hydrogen-bonding capacity, critical for target engagement .

- Trimethoxyphenyl-substituted pyrazoles mimic natural products like combretastatin A-4, highlighting the role of aromatic substitution in antitubulin activity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclopentylation of 3-(methoxymethyl)-1H-pyrazole, analogous to methods used for ethoxymethyl derivatives . However, its discontinuation in commercial catalogs suggests challenges in scalability or application .

Biological Activity

1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article reviews the biological activity of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, supported by relevant research findings, case studies, and data tables.

Synthesis and Structural Characteristics

The synthesis of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole involves several synthetic routes that typically include the reaction of cyclopentyl hydrazine with appropriate carbonyl compounds. The methoxymethyl group enhances the compound's lipophilicity and may influence its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Pyrazoles have also been investigated for their anticancer potential. In vitro studies have shown that various pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have exhibited IC50 values in the nanomolar range against different cancer cell lines (e.g., MCF-7 and HCT-116) suggesting potent anticancer activity . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. Compounds related to 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole have shown promising results against a variety of bacterial strains and fungi. In a comparative study, one derivative displayed significant inhibition against E. coli and Aspergillus niger, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

-

Case Study 1: Anti-inflammatory Effects

A derivative exhibiting structural similarity to 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole was tested in vivo for its anti-inflammatory properties using carrageenan-induced edema models. The results indicated a significant reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug. -

Case Study 2: Anticancer Activity

In a study examining various pyrazole derivatives against breast cancer cell lines, one compound showed an IC50 value of 45 nM against MCF-7 cells. This suggests that modifications in the pyrazole structure can lead to enhanced anticancer activity .

Data Tables

Q & A

Q. What are the established synthetic routes for 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, and what critical parameters influence yield?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves reacting 3-azido-1-cyclopentyl-pyrazole with methyl prop-2-ynoate in a THF/water (1:1) solvent system at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in 95% yield . Key parameters include solvent polarity, catalyst loading (0.2 equiv CuSO₄), and reaction temperature. Impurities often arise from incomplete azide formation or side reactions during cycloaddition.

Q. Which spectroscopic techniques are most reliable for characterizing 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are primary tools. For structural confirmation, single-crystal X-ray diffraction (as in pyrazole analogs like 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations in related structures) . Infrared (IR) spectroscopy identifies functional groups like methoxymethyl (C-O stretch at ~1100 cm⁻¹).

Q. What are the typical biological targets or activities associated with pyrazole derivatives of this class?

Pyrazole derivatives exhibit anti-inflammatory, antimicrobial, and antipruritic activities. While direct data on 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is limited, structurally similar compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) show activity against cyclooxygenase (COX) enzymes and microbial targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during pyrazole functionalization?

Competing side reactions (e.g., over-alkylation or oxidation) are minimized by controlling stoichiometry and temperature. For example, in CuAAC reactions, excess alkyne (1.3 equiv) ensures complete azide consumption, while temperatures >60°C risk decomposition . Solvent screening (e.g., DMF for polar intermediates vs. THF for non-polar systems) and inert atmospheres (N₂/Ar) improve selectivity.

Q. What strategies resolve contradictions in spectral data for pyrazole regioisomers?

Regioisomeric ambiguity (e.g., 1,3- vs. 1,5-substitution) is addressed via 2D NMR (HSQC, HMBC) to correlate proton-carbon connectivity. For example, in methyl 1-(1-cyclopentyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate, HMBC correlations between the triazole proton and the pyrazole C3 confirm substitution patterns . X-ray crystallography provides definitive assignments but requires high-purity crystals.

Q. How do substituent electronic effects (e.g., methoxymethyl vs. trifluoromethyl) influence pyrazole reactivity in cross-coupling reactions?

Electron-donating groups (methoxymethyl) enhance nucleophilic aromatic substitution at the pyrazole C4/C5 positions, while electron-withdrawing groups (trifluoromethyl) favor electrophilic pathways. For instance, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole undergoes Suzuki-Miyaura coupling more efficiently at C5 due to trifluoromethyl’s electron-withdrawing effect .

Q. What computational methods predict the pharmacokinetic properties of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole analogs?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like COX-2, while ADMET predictors (SwissADME) estimate solubility (LogP), permeability (Caco-2), and metabolic stability (CYP450 interactions) .

Methodological Tables

Table 1. Key Synthetic Parameters for CuAAC Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Ratio (THF:H₂O) | 1:1 | Maximizes azide solubility |

| Temperature | 50°C | Balances reaction rate and decomposition |

| Catalyst Loading | 0.2 equiv CuSO₄ | Avoids copper-induced side products |

| Alkyne Equiv | 1.3 equiv | Ensures complete azide consumption |

Q. Table 2. Comparative Biological Activities of Pyrazole Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.